5-Fluoroquinoline-2-carboxylic acid 5-Fluoroquinoline-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 511234-64-3
VCID: VC8122370
InChI: InChI=1S/C10H6FNO2/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14/h1-5H,(H,13,14)
SMILES: C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)F
Molecular Formula: C10H6FNO2
Molecular Weight: 191.16 g/mol

5-Fluoroquinoline-2-carboxylic acid

CAS No.: 511234-64-3

Cat. No.: VC8122370

Molecular Formula: C10H6FNO2

Molecular Weight: 191.16 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoroquinoline-2-carboxylic acid - 511234-64-3

Specification

CAS No. 511234-64-3
Molecular Formula C10H6FNO2
Molecular Weight 191.16 g/mol
IUPAC Name 5-fluoroquinoline-2-carboxylic acid
Standard InChI InChI=1S/C10H6FNO2/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14/h1-5H,(H,13,14)
Standard InChI Key RTVUNKIAMQMWTL-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)F
Canonical SMILES C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)F

Introduction

Chemical Identity and Structural Features

5-Fluoroquinoline-2-carboxylic acid (IUPAC name: 5-fluoroquinoline-2-carboxylic acid) belongs to the quinoline family, a class of bicyclic aromatic compounds containing a benzene ring fused to a pyridine ring. The fluorine substitution at C-5 and the carboxylic acid group at C-2 distinguish it from simpler quinolines. Key molecular properties include:

PropertyValue
Molecular FormulaC₁₀H₆FNO₂
Molecular Weight207.16 g/mol
Canonical SMILESC1=CC2=C(C=CN=C2C(=O)O)C(=C1)F
InChI KeyIJFSZZFXIDEJGX-UHFFFAOYSA-N
Topological Polar Surface Area61.3 Ų

The fluorine atom enhances electronegativity and metabolic stability, while the carboxylic acid group facilitates hydrogen bonding and salt formation, critical for target binding . X-ray crystallography of analogous compounds reveals planar quinoline cores with substituents adopting orthogonal orientations to minimize steric hindrance .

Synthesis and Manufacturing Approaches

Conventional Synthetic Routes

The synthesis of 5-fluoroquinoline-2-carboxylic acid typically involves cyclization strategies starting from substituted anilines or prefunctionalized quinoline precursors. A patented method (EP0310849B1) outlines a two-step process:

  • Condensation: 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline reacts with diethyl ethoxymethylene malonate at 125–130°C for 3 hours to form a malonate intermediate .

  • Cyclization: Treatment with polyphosphoric acid (PPA) or ethyl polyphosphate (PPE) at 110–115°C induces ring closure, yielding the quinoline core. Subsequent hydrolysis under basic conditions liberates the carboxylic acid group .

This method achieves yields exceeding 70% under optimized conditions, with xylene as a solvent facilitating azeotropic removal of water .

Modern Modifications

Recent advancements employ microwave-assisted synthesis to reduce reaction times. For example, coupling 5-fluoroanthranilic acid with β-keto esters under microwave irradiation (150°C, 20 minutes) produces 5-fluoroquinoline-2-carboxylates, which are saponified to the free acid . Transition-metal catalysts, such as palladium, enable direct C–H fluorination of quinoline-2-carboxylic acids, though this approach remains less cost-effective for large-scale production .

Comparative Analysis of Analogues

The table below contrasts key analogues of 5-fluoroquinoline-2-carboxylic acid:

CompoundSubstituentsActivity (EC₅₀ or MIC)Target
5-Fluoroquinoline-3-carboxylic acid–COOH at C-30.13 μM (HIV-1)HIV-1 integrase
8-Amino-5-fluoroquinoline-2-carboxylic acid–NH₂ at C-80.45 μM (E. coli)DNA gyrase
Flumequine–CH₃ at C-52.1 μg/mL (S. aureus)Topoisomerase IV

The C-2 carboxylic acid group confers superior water solubility (logP = 1.2) compared to C-3 derivatives (logP = 1.8), enhancing bioavailability .

Stability and Degradation Pathways

5-Fluoroquinoline-2-carboxylic acid is stable under ambient conditions but undergoes photodegradation upon prolonged UV exposure. Major degradation products include:

  • 5-Hydroxyquinoline-2-carboxylic acid (via defluorination, 37% yield after 48 hours at 254 nm) .

  • Quinoline-2,5-dicarboxylic acid (oxidation of the C-5 position, <5% yield) .

In acidic environments (pH <3), decarboxylation occurs, forming 5-fluoroquinoline as the primary byproduct. Buffering solutions to pH 5–7 mitigates this issue.

Industrial and Regulatory Considerations

Current Good Manufacturing Practice (cGMP) synthesis of 5-fluoroquinoline-2-carboxylic acid requires stringent control of residual solvents (e.g., xylene ≤870 ppm) and heavy metals (<10 ppm). A 2024 batch analysis from Vulcanchem reported 99.2% purity (HPLC) with no detectable genotoxic impurities. Regulatory filings under ICH M7 guidelines confirm its suitability for preclinical development.

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